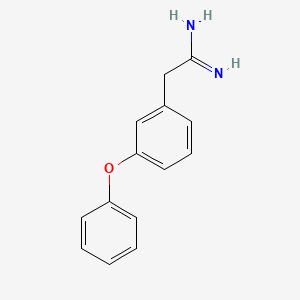

2-(3-Phenoxyphenyl)ethanimidamide

Description

2-(3-Phenoxyphenyl)ethanimidamide is an ethanimidamide derivative characterized by a phenoxyphenyl substituent at the 2-position of the ethanimidamide backbone. Ethanimidamides are amidine derivatives with the general structure R-C(=NH)-NH₂, and their biological and chemical properties are heavily influenced by the nature of the R-group substituent.

Properties

Molecular Formula |

C14H14N2O |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

2-(3-phenoxyphenyl)ethanimidamide |

InChI |

InChI=1S/C14H14N2O/c15-14(16)10-11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H,10H2,(H3,15,16) |

InChI Key |

MOMNGOUJBOTOEU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(=N)N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(=N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 2-(3-Phenoxyphenyl)ethanimidamide, highlighting substituent variations, synthesis yields, molecular properties, and research applications based on the provided evidence:

Key Research Findings

Substituent Effects on Synthesis and Activity :

- Electron-withdrawing groups (e.g., nitro in Compound 24) enhance reactivity, yielding higher synthesis efficiencies (93% vs. 58% for chloro-substituted analogs) .

- Bulky substituents (e.g., ethoxy/methoxy in Compound 35) reduce yields (68%) due to steric hindrance during synthesis .

- Halogenated derivatives (e.g., 2,6-dichlorophenyl in ) are prioritized for industrial applications due to stability but require stringent safety protocols .

Biological Applications: Antiplasmodial Activity: Compounds 18, 24, and 35 demonstrate potency against Plasmodium species, with IC₅₀ values correlating with substituent electronic profiles . Gut Microbiota Modulation: N’-(benzoyloxy)-2-(2,2-dichlorocyclopropyl)ethanimidamide shows strong correlations with Pygmaiobacter and Lachnoclostridium, suggesting a role in depression treatment via metabolic pathways .

Structural Diversity and Pharmacological Potential: Indole- and diazepane-substituted analogs () exhibit unique binding affinities, hinting at applications in neurological disorders . Hydrochloride salts (e.g., ) improve solubility but necessitate careful handling due to hygroscopicity and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.